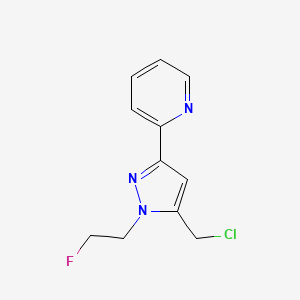

4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine

Descripción general

Descripción

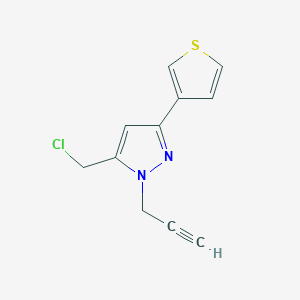

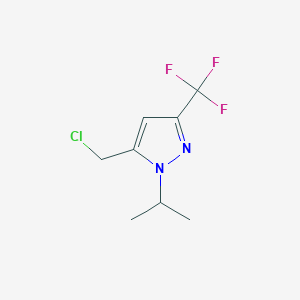

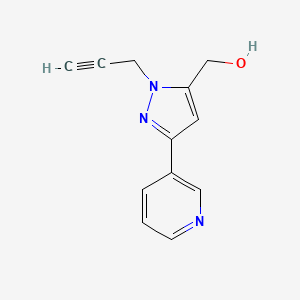

4-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)piperidine is a cyclic organic compound that belongs to the class of piperidines, which are cyclic amines with a nitrogen atom bound to four carbon atoms. The compound is a colorless liquid with a molecular weight of 206.3 g/mol and a boiling point of 97 °C. It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Agents

Pyrazole derivatives have been extensively studied for their potential as anticancer agents. The structural motif of pyrazole is often found in compounds with cytotoxic properties. For instance, certain pyrazole derivatives have demonstrated promising cytotoxic activity against human breast cancer cell lines, with some compounds exhibiting IC50 values even lower than standard drugs like cisplatin . The presence of the pyrazole ring in “4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine” suggests potential utility in designing novel anticancer scaffolds.

Agrochemistry: Pesticides and Herbicides

In agrochemistry, pyrazole derivatives are utilized in the development of pesticides and herbicides. Their ability to interfere with various biological pathways in pests makes them effective in crop protection. The structural diversity of pyrazoles allows for the synthesis of compounds with specific action mechanisms, potentially reducing harm to non-target species .

Coordination Chemistry: Ligand Synthesis

Pyrazoles can act as ligands in coordination chemistry, forming complexes with various metals. These complexes have applications ranging from catalysis to materials science. The unique structure of “4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine” could lead to the formation of novel metal complexes with distinctive properties .

Organometallic Chemistry: Catalyst Development

In organometallic chemistry, pyrazole-containing compounds are used to develop catalysts for various chemical reactions. The nitrogen atoms in the pyrazole ring can coordinate to metal centers, influencing the reactivity and selectivity of the catalysts. This can be particularly useful in fine chemical synthesis and pharmaceutical manufacturing .

Neuropharmacology: Neuroprotective Agents

Recent studies have explored the neuroprotective potentials of pyrazoline derivatives. These compounds have been investigated for their effects on enzyme activity and oxidative stress levels in the brain, which are crucial factors in neurodegenerative diseases. The pyrazole derivative “4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine” may hold promise as a neuroprotective agent, warranting further research .

Photoluminescent Materials: Organic Electronics

Pyrazoline compounds exhibit excellent luminescent properties, making them suitable for use in organic electronics. They can serve as photoluminescent materials, organic nonlinear optical materials, and photorefractive materials. The synthesis of “4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine” could lead to the development of new materials with enhanced fluorescence and thermal stability .

Drug Discovery: Scaffold for Bioactive Chemicals

The pyrazole scaffold is frequently used in the synthesis of bioactive chemicals due to its versatility and the ease with which it can be modified. It serves as a key structural element in the discovery of new drugs with various pharmacological functions. “4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine” could be a valuable scaffold for the development of new therapeutic agents .

Green Chemistry: Sustainable Synthesis Methods

Pyrazole derivatives are also relevant in the context of green chemistry. The synthesis of these compounds can be achieved through environmentally friendly methods, such as microwave-assisted reactions, which reduce the use of hazardous solvents and energy consumption. The compound could be synthesized using such sustainable methods, contributing to the advancement of green chemistry practices .

Mecanismo De Acción

Target of Action

The primary target of 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine is soluble epoxide hydrolases (sEH) enzymes . These enzymes facilitate the addition of water to an epoxide, resulting in the formation of a vicinal diol . They belong to the α/β hydrolase family and specifically act on ether bonds .

Mode of Action

The compound interacts with its target, the sEH enzymes, by inhibiting their function . The synthesized compound shows varying degrees of selectivity towards the sEH enzymes . Particularly, certain analogues of this compound have emerged as potent sEH inhibitors .

Biochemical Pathways

The inhibition of sEH enzymes affects the biochemical pathways involving the conversion of epoxides to diols . For example, the diol products of sEH-mediated hydrolysis of EETs are referred to as dihydroxyeicosatrienoic acids (DHETs) .

Result of Action

The inhibition of sEH enzymes by 4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine can lead to a reduction in blood pressure elevation and inflammatory roles . This is due to the role of sEH enzymes in the conversion of anti-inflammatory epoxides to less active diols .

Propiedades

IUPAC Name |

4-(3,5-dicyclopropylpyrazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-2-10(1)13-9-14(11-3-4-11)17(16-13)12-5-7-15-8-6-12/h9-12,15H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCFKUZHZIQLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2C3CCNCC3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1490152.png)